N-(2-methoxybenzyl)-1-(2-methoxyphenyl)-1H-benzimidazol-5-amine
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Overview
Description
1-(2-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound characterized by its benzodiazole core structure
Preparation Methods
The synthesis of 1-(2-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(2-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other benzodiazole derivatives, such as:
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a similar core structure but differs in its substituents, leading to distinct chemical and biological properties.
2-Methoxyphenyl isocyanate: While structurally simpler, this compound serves as a key intermediate in the synthesis of more complex benzodiazole derivatives.
Properties
Molecular Formula |
C22H21N3O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C22H21N3O2/c1-26-21-9-5-3-7-16(21)14-23-17-11-12-19-18(13-17)24-15-25(19)20-8-4-6-10-22(20)27-2/h3-13,15,23H,14H2,1-2H3 |
InChI Key |
CITVAIAZDOSXLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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